molecular formula C23H24FN5OS B2964537 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-53-2

5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2964537
CAS RN: 851810-53-2
M. Wt: 437.54
InChI Key: NKLNZTLMWKKUQC-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24FN5OS and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research efforts have demonstrated that certain 1,2,4-triazole derivatives possess significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some compounds to exhibit good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological Agents Development

Another line of research focuses on the synthesis and pharmacokinetic comparison of compounds derived from triazavirin and levofloxacin. Blazhennikova et al. (2015) conducted a comparative study of the pharmacokinetics of levofloxacin and triazavirin, along with their conjugate, in rats. The conjugate showed a higher relative bioavailability and a lower rate of elimination compared to the individual agents, indicating a potential for enhanced therapeutic effectiveness with reduced dosing frequency (Blazhennikova et al., 2015).

Antitumor and Antiviral Applications

Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities, particularly against the H5N1 avian influenza virus. This suggests the potential utility of these compounds in developing antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

    Target of Action

    Many compounds with a benzylpiperazine moiety have been found to interact with various receptors in the body, including serotonin and dopamine receptors . The specific target would depend on the exact structure and functional groups present in the molecule.

    Mode of Action

    The compound might interact with its target receptor by binding to the active site, leading to a conformational change in the receptor that triggers a biological response .

    Biochemical Pathways

    The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets serotonin receptors, it might affect the serotonin signaling pathway, which plays a key role in mood regulation and other neurological functions .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, and stability. For example, compounds with a benzylpiperazine moiety are often well absorbed in the body .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on the specific biological response triggered by its interaction with the target receptor .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-8-5-9-19(24)14-18)28-12-10-27(11-13-28)15-17-6-3-2-4-7-17/h2-9,14,20,30H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLNZTLMWKKUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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